CTCF is a highly conserved protein found across vertebrates, with significant evolutionary conservation observed in its amino acid sequence and functional domains. The protein's sequence identity is notably high, with 93% identity between humans and chickens, indicating its fundamental role in cellular processes. CTCF is classified as a transcription factor due to its ability to bind to specific DNA motifs and regulate transcriptional activity, as well as a chromatin organizer due to its involvement in the structural configuration of the genome.
The synthesis of CTCF can be achieved through recombinant DNA technology, where the gene encoding CTCF is cloned into an expression vector. This vector is then introduced into a suitable host cell line (e.g., bacterial or mammalian cells) for protein production. The following steps outline the technical details involved:
CTCF contains 11 zinc finger domains that are critical for its DNA-binding capability. Each zinc finger consists of a zinc ion coordinated by cysteine and histidine residues, allowing the protein to recognize specific DNA sequences. Structural studies have revealed that the first seven zinc fingers primarily interact with the core consensus sequence of 12-15 base pairs, while the remaining fingers contribute to binding specificity through interactions with adjacent DNA motifs.
Crystallographic studies have provided insights into the structure of CTCF-DNA complexes, demonstrating how different zinc fingers interact with various DNA sequences. Notably, the structural arrangement allows CTCF to form homodimers or higher-order oligomers, enhancing its functional versatility in chromatin organization.
CTCF participates in several biochemical reactions that influence gene regulation and chromatin structure:
The binding affinity of CTCF to DNA can be assessed using techniques such as electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR), which provide quantitative measurements of binding kinetics and affinities.
CTCF operates through several mechanisms:
Experimental data indicate that CTCF's presence at TAD boundaries correlates with reduced cohesin-mediated loop extrusion across these regions, highlighting its role as a structural barrier in chromatin organization.
CTCF is a soluble protein under physiological conditions, typically exhibiting stability across a range of temperatures and pH levels conducive to cellular environments.
CTCF's chemical properties are influenced by its zinc finger motifs, which require divalent metal ions (such as zinc) for structural integrity and function. The protein's interactions with DNA are characterized by specific binding affinities that vary based on sequence context.
Studies have shown that mutations within the zinc finger domains can significantly affect CTCF's binding capabilities and functional roles in transcriptional regulation and chromatin structure.
CTCF has numerous applications in scientific research:
CTCF serves as a critical component in understanding complex biological processes and has implications for therapeutic strategies targeting gene regulation and chromatin dynamics.
CTCF (CCCTC-binding factor) was initially identified in 1990 as a transcriptional repressor of the chicken c-myc proto-oncogene. It was named for its specific binding to a repetitive CCCTC motif within the c-myc promoter region [1] [6]. Early studies established CTCF as a ubiquitously expressed and evolutionarily conserved zinc finger protein, with orthologs found in vertebrates but absent in yeast, C. elegans, and plants [3]. Its functional characterization accelerated with the discovery of its insulator activity at two pivotal loci:
These findings positioned CTCF as a critical bidirectional insulator and a paradigm for epigenetic regulation. The advent of chromosome conformation capture (3C) technologies later revealed CTCF’s genome-wide role in mediating long-range chromatin interactions, including interchromosomal contacts (e.g., between Igf2/H19 on chromosome 7 and Wsbl/Nf1 on chromosome 11) [3] [6].
Table 1: Key Historical Milestones in CTCF Research
Year | Discovery | Significance |
---|---|---|
1990 | Identification as chicken c-myc repressor | First characterization of CTCF-DNA interaction |
1997 | Enhancer-blocking activity at chicken β-globin locus | Established CTCF as an insulator protein |
2000 | Allele-specific insulation at H19/Igf2 ICR | Linked CTCF to genomic imprinting and methylation-dependent regulation |
2008 | Genome-wide mapping of binding sites (55,000–65,000 in mammals) | Revealed CTCF’s pervasive role in genome organization |
2012 | Cooperation with cohesin in loop extrusion | Defined mechanistic basis for chromatin domain formation |
CTCF orchestrates genome architecture through multifaceted interactions with DNA, proteins, and RNA. Its functional diversity stems from four key attributes:
1.2.1 DNA-Binding Plasticity
CTCF’s central domain contains 11 zinc fingers (ZFs), which combinatorially recognize diverse DNA sequences. While ~80% of sites share a core motif (5′-CCACCAGGTGG-3′) bound by ZFs 4–7, flanking sequences are recognized by ZFs 1–2 or 8–11, enabling context-specific binding [2] [6]. This plasticity allows CTCF to bind:
1.2.2 Protein Partnerships
CTCF acts as a scaffold for protein complexes that execute chromatin organization:
1.2.3 RNA-Mediated Regulation
CTCF’s ZF1 and ZF10 domains bind RNAs, influencing its localization and function:
1.2.4 Paralog Competition and Isoform Diversity
Table 2: CTCF Domain Architecture and Functional Partners
Domain/Feature | Function | Key Partners |
---|---|---|
Zinc Fingers 4–7 | Binds core DNA motif (5′-CCACCAGGTGG-3′) | DNA |
Zinc Fingers 1–2, 8–11 | Recognizes variable flanking sequences; stabilizes binding | DNA, lncRNAs |
N-terminal domain | Recruits cohesin (via SA2); essential for loop extrusion | Cohesin (SA2, RAD21) |
C-terminal domain | Interacts with PRC2, histone modifiers | SUZ12, TET enzymes, KDM1A |
RNA-binding domains (ZF1, ZF10) | Binds regulatory RNAs | Jpx, Xist lncRNAs |
Evolutionary Insights: CTCF’s role in genome architecture diverges across species. In Drosophila, only ~8% of TAD boundaries require CTCF, and its loss does not globally disrupt genome folding [7]. Conversely, vertebrate genomes exhibit widespread CTCF-cohesin-dependent domains, underscoring its conserved yet adaptable function [7] [9]. This duality highlights CTCF as a versatile "genomic architect" whose functional outcomes depend on lineage-specific partnerships and genomic contexts.
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